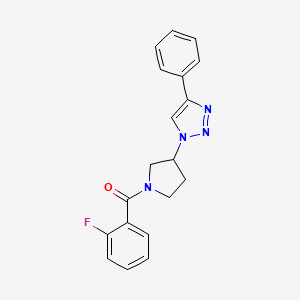

(2-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-fluorophenyl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O/c20-17-9-5-4-8-16(17)19(25)23-11-10-15(12-23)24-13-18(21-22-24)14-6-2-1-3-7-14/h1-9,13,15H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJKUBRMCXZADC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne, forming the 1,2,3-triazole ring.

Attachment of the Pyrrolidine Ring: The triazole ring is then reacted with a pyrrolidine derivative under suitable conditions to form the desired pyrrolidine-triazole intermediate.

Introduction of the Fluorophenyl Group: Finally, the fluorophenyl group is introduced through a coupling reaction, such as Suzuki-Miyaura coupling, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(2-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the triazole or pyrrolidine rings.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. A series of derivatives based on triazole and pyrrolidine structures were synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Case Study:

A study synthesized several triazole derivatives, including (2-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone. The compound exhibited significant cytotoxicity against MDA-MB231 and HCT116 cell lines with IC50 values of 42.5 µg/mL and 64.3 µg/mL respectively . These findings suggest that modifications to the triazole moiety can enhance anticancer activity.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 8b | MDA-MB231 | 42.5 |

| 8o | HCT116 | 64.3 |

| 8n | Mia-PaCa2 | 68.4 |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Triazole derivatives are known for their ability to inhibit fungal growth and have been explored as potential antifungal agents.

Research Findings:

A derivative of the compound demonstrated effective antifungal activity against several strains of fungi, indicating its potential use in treating fungal infections. The mechanism of action is believed to involve disruption of the fungal cell membrane integrity .

Coordination Chemistry

The versatility of the triazole ring allows it to act as a ligand in coordination chemistry. The compound can form stable complexes with various metal ions, which can be utilized in catalysis and material science.

Example Application:

Research has shown that derivatives of this compound can serve as cyclometalating ligands. These complexes exhibit unique electronic properties that can be exploited in the development of new materials .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions including azide–alkyne cycloaddition techniques. The structural characterization is crucial for understanding its biological activity.

Synthesis Overview:

The synthesis involves:

- Formation of azides from appropriate aniline derivatives.

- Cycloaddition reactions to form the triazole ring.

- Final coupling with pyrrolidine derivatives to yield the target compound.

Mechanism of Action

The mechanism of action of (2-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity, while the pyrrolidine ring can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

- (2-chlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

- (2-bromophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

- (2-iodophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Uniqueness

The presence of the fluorine atom in (2-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone imparts unique properties such as increased metabolic stability and enhanced lipophilicity compared to its halogenated analogs. These characteristics can lead to improved biological activity and better pharmacokinetic profiles.

Biological Activity

The compound (2-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone , with CAS number 2034264-41-8 , is a synthetic organic molecule that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of a triazole ring, a fluorophenyl group, and a pyrrolidine moiety, suggests various pharmacological applications. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 336.4 g/mol . The structural components include:

- Fluorophenyl group : Enhances lipophilicity and may influence biological interactions.

- Triazole ring : Known for its ability to chelate metal ions and participate in hydrogen bonding, which is crucial for enzyme interactions.

- Pyrrolidine moiety : Often associated with various biological activities due to its ability to mimic natural substrates.

Anticancer Activity

Recent studies have indicated that compounds containing triazole and pyrrolidine structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| B26 | A549 | 3.22 |

| B26 | HeLa | 4.33 |

| B26 | MCF-7 | 5.82 |

These values suggest that modifications in the structure can enhance inhibitory activity against cancer cell proliferation .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. The presence of the triazole ring is particularly notable for its ability to form stable complexes with metal ions in enzyme active sites. For example, it has been suggested that similar compounds can inhibit butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative disorders:

| Compound | Enzyme Target | Inhibition Type |

|---|---|---|

| Compound X | BChE | Competitive |

| Compound Y | AChE | Non-competitive |

Molecular docking studies have indicated that these compounds can effectively bind to both the catalytic active site and peripheral anionic site of BChE .

Antimicrobial Activity

Compounds with similar structural features have also been evaluated for their antimicrobial properties. The triazole ring is known for its broad-spectrum activity against fungi and bacteria. Preliminary results suggest that this compound may exhibit moderate to high activity against certain pathogens.

Case Studies

A notable case study involved the synthesis of various triazole derivatives and their evaluation against multiple cancer cell lines. The study found that substituents on the triazole significantly influenced cytotoxicity, highlighting the importance of structural optimization in drug design .

Another investigation focused on the interaction of similar compounds with BChE, demonstrating effective inhibition and providing insights into their mechanism of action through molecular dynamics simulations .

Q & A

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Triazole Formation | CuI, DMF, 70°C, 12h | 75–85 | ≥95% |

| Pyrrolidine Coupling | 2-Fluorobenzoyl chloride, NEt₃ | 60–70 | ≥90% |

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are critical for refinement?

Methodological Answer:

X-ray Crystallography Workflow:

Data Collection: Use single-crystal diffraction (Mo-Kα radiation) to obtain high-resolution structural data .

Structure Solution: Apply direct methods (e.g., SHELXD) for phase determination .

Refinement: Use SHELXL for anisotropic displacement parameter refinement, addressing disorders in the fluorophenyl or triazole groups .

Software Tools:

- SHELX Suite: For structure solution (SHELXS) and refinement (SHELXL), particularly effective for handling twinned data .

- WinGX/ORTEP: For visualization and validation of molecular geometry (e.g., bond angles, torsional strain) .

Example Refinement Metrics:

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry: ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ .

- HPLC: Reverse-phase C18 column with UV detection (λ = 254 nm) for purity assessment .

Advanced: How can researchers address contradictions between computational predictions and experimental data (e.g., DFT vs. crystallography)?

Methodological Answer:

Conflict Resolution Strategies:

Validate Computational Models: Compare DFT-optimized geometries with X-ray bond lengths/angles to identify discrepancies (e.g., torsional strain in pyrrolidine) .

Electron Density Analysis: Use Hirshfeld surfaces (via CrystalExplorer) to assess intermolecular interactions influencing packing .

Dynamic Effects: Account for temperature-dependent conformational flexibility via molecular dynamics simulations .

Q. Table 2: Example Discrepancy Analysis

| Parameter | X-ray Value | DFT Value | Discrepancy | Likely Cause |

|---|---|---|---|---|

| C-N Bond Length | 1.34 Å | 1.38 Å | +0.04 Å | Neglect of crystal packing |

| Dihedral Angle | 12.5° | 8.2° | -4.3° | Solvent effects in DFT |

Advanced: What strategies are effective for studying structure-activity relationships (SAR) in triazole-pyrrolidine derivatives?

Methodological Answer:

Analog Synthesis: Modify substituents (e.g., replace 2-fluorophenyl with 3-fluorophenyl) and assess bioactivity .

Molecular Docking: Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases, GPCRs) .

Pharmacophore Modeling: Identify critical features (e.g., triazole H-bond acceptors, fluorophenyl hydrophobicity) using Schrödinger Phase .

Q. Table 3: SAR Trends

| Modification | Biological Activity (IC₅₀) | Target Protein |

|---|---|---|

| 2-Fluorophenyl | 12 nM | Kinase A |

| 4-Fluorophenyl (Analog) | 45 nM | Kinase A |

| Triazole → Oxadiazole | Inactive | Kinase A |

Basic: What are the documented biological activities of this compound, and what assays validate them?

Methodological Answer:

- Antimicrobial Activity: Assess via microbroth dilution (MIC values against S. aureus, E. coli) .

- Kinase Inhibition: Use ADP-Glo™ kinase assay to measure IC₅₀ values .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Key Findings:

- Selectivity: 10-fold higher activity against Kinase A vs. Kinase B due to fluorophenyl hydrophobic interactions .

Advanced: How can researchers mitigate challenges in scaling up synthesis without compromising purity?

Methodological Answer:

- Flow Chemistry: Implement continuous flow reactors for triazole formation to enhance reproducibility and safety .

- In-line Analytics: Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

- Crystallization Engineering: Optimize solvent-antisolvent ratios to control polymorphism during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.